molecular formula C₄₇H₆₃ClN₄O₁₄S B607148 DM1-MCC CAS No. 1228105-53-0

DM1-MCC

Cat. No. B607148
M. Wt: 975.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DM1-MCC is anticancer drug DM1 with a MCC linker. DM1-MCC is a useful precursor to make anti-body drug conjugates.

Scientific Research Applications

  • Improved ADC Therapeutic Activity : The conjugation of DM1 (a microtubule inhibitor) to trastuzumab (an antibody) has shown improved safety and clinical activity in cancer treatment. Research suggests that the therapeutic activity of trastuzumab maytansinoid ADCs can be enhanced through chemical modification of the linker-drug and antibody engineering. This includes strategies to increase drug load and prevent DM1 release in plasma, leading to more effective ADCs compared to clinically approved versions (Pillow et al., 2014).

  • Conjugation Site Analysis : The conjugation sites of DM1 on antibodies significantly impact the properties of ADCs like stability and pharmacokinetics. A study using a T-DM1 biosimilar (trastuzumab non-cleavably linked to DM1) as a model found specific preferences for DM1 conjugation on several lysine residues, consistent across production batches. This conjugation site analysis is vital for product characterization and routine lot release and stability testing of manufactured ADCs (Sang et al., 2017).

  • Antitumor Activity in Hematological Malignancies : An anti-CD30 antibody-drug conjugate incorporating DM1 has shown potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity. This ADC, known as anti-CD30-MCC-DM1, was effective in vitro and induced tumor regression in various lymphoma cell models in vivo. Its safety and pharmacokinetics profiles in cynomolgus monkeys support its use as a treatment for these malignancies (Shen et al., 2019).

  • Clinical Experience in Merkel Cell Carcinoma (MCC) : IMGN901, a novel CD56-targeting anticancer agent consisting of DM1 attached to a CD56-binding monoclonal antibody, has shown promising results in the treatment of MCC, a neuroendocrine cancer of the skin. Clinical trials have observed significant clinical benefits in patients with MCC, including complete responses and stable disease states (Woll et al., 2009).

  • Pharmacokinetics and Catabolism of ADCs : The pharmacokinetics and catabolism of trastuzumab-maytansinoid conjugates like T-DM1 have been a focus of study. These ADCs, with different linkers, show high in vitro potency, with T-DM1 displaying greater potency in certain breast cancer cell lines. Studies suggest that the catabolism kinetics for different conjugates are similar, and in vivo potencies of the conjugates are comparable (Erickson et al., 2012).

properties

CAS RN

1228105-53-0

Product Name

DM1-MCC

Molecular Formula

C₄₇H₆₃ClN₄O₁₄S

Molecular Weight

975.54

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DM1-MCC;  DM-1-MCC. N2’-Deacetyl-N2’-[3-[[1-[(4-carboxycyclohexyl)methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-maytansine

Origin of Product

United States

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